Diphosphoric acid, aluminium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

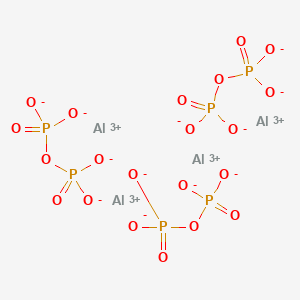

Diphosphoric acid, aluminium salt, also known as aluminium pyrophosphate, is an inorganic compound with the chemical formula Al₄(P₂O₇)₃. This compound is a salt formed from the reaction between diphosphoric acid and aluminium. It is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphosphoric acid, aluminium salt can be synthesized through the reaction of aluminium hydroxide with diphosphoric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ 4 \text{Al(OH)}_3 + 3 \text{H}_4\text{P}_2\text{O}_7 \rightarrow \text{Al}_4(\text{P}_2\text{O}_7)_3 + 6 \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound involves the use of high-purity raw materials and precise reaction conditions. The process may include steps such as:

Mixing: Aluminium hydroxide and diphosphoric acid are mixed in the appropriate stoichiometric ratios.

Heating: The mixture is heated to facilitate the reaction and ensure complete conversion of reactants to the desired product.

Purification: The resulting product is purified to remove any impurities and obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Diphosphoric acid, aluminium salt undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it can hydrolyze to form aluminium hydroxide and phosphoric acid.

Complexation: It can form complexes with other metal ions, enhancing its utility in various applications.

Common Reagents and Conditions

Hydrolysis: Water is the primary reagent for hydrolysis reactions.

Complexation: Metal ions such as iron, calcium, and magnesium can react with this compound to form complexes.

Major Products Formed

Hydrolysis: Aluminium hydroxide and phosphoric acid.

Complexation: Various metal-aluminium pyrophosphate complexes.

Scientific Research Applications

Diphosphoric acid, aluminium salt has a wide range of scientific research applications, including:

Chemistry: Used as a catalyst in various chemical reactions and as a reagent in analytical chemistry.

Biology: Employed in studies involving enzyme activity and protein interactions.

Medicine: Investigated for its potential use in drug delivery systems and as an adjuvant in vaccines.

Industry: Utilized in the production of ceramics, glass, and as a flame retardant in polymers.

Mechanism of Action

The mechanism of action of diphosphoric acid, aluminium salt involves its ability to interact with various molecular targets and pathways. For example:

Catalysis: It acts as a catalyst by providing active sites for chemical reactions.

Complexation: Forms stable complexes with metal ions, which can alter the properties of the resulting compounds.

Adjuvant: Enhances the immune response when used in vaccines by forming a depot effect, which slowly releases the antigen and stimulates the immune system.

Comparison with Similar Compounds

Similar Compounds

Pyrophosphoric acid: An inorganic compound with the formula H₄P₂O₇, similar in structure but without the aluminium component.

Disodium pyrophosphate: A salt of pyrophosphoric acid with sodium, used in food processing and as a leavening agent.

Uniqueness

Diphosphoric acid, aluminium salt is unique due to its ability to form stable complexes with metal ions and its utility in a wide range of applications, from industrial to medical. Its properties as a catalyst and adjuvant make it particularly valuable in scientific research and industrial processes.

Biological Activity

Diphosphoric acid, aluminium salt (also known as aluminium diphosphate) is a compound that has garnered attention for its biological activities, particularly in agricultural and pharmaceutical applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various applications, and relevant case studies.

This compound is a complex of diphosphoric acid with aluminium ions. It typically exhibits the formula Al₂H₃O₁₂P₃, indicating its composition of aluminium and phosphate groups. The molecular weight and structural characteristics contribute to its solubility and reactivity in biological systems.

-

Fungicidal Activity :

- The compound is known for its systemic fungicidal properties, particularly against oomycete and ascomycete fungi. It works by inhibiting spore germination and blocking mycelial development. This action is attributed to its ability to compete with phosphate as an allosteric regulator of several enzymes involved in fungal growth .

-

Immunological Role :

- Aluminium salts are widely used as vaccine adjuvants, enhancing the immune response at the site of administration. The precise mechanism involves the formation of aluminum-protein complexes that stimulate a stronger immune reaction . This property is particularly significant in vaccines where a robust immune response is crucial for efficacy.

-

Bioavailability and Toxicokinetics :

- The bioavailability of aluminium from diphosphoric acid salts varies based on the route of exposure. For instance, oral bioavailability is reported to be low (0.1% to 0.4%), influenced by dietary factors such as citrate presence and pH levels . In occupational settings, inhalation exposure shows a higher bioavailability (~2%) but still remains relatively low compared to other compounds.

Case Studies

-

Agricultural Applications :

A study evaluating the use of fosetyl-aluminium (a related compound) demonstrated significant efficacy in controlling diseases like downy mildew in crops such as grapes and cucumbers. The compound was absorbed rapidly through plant tissues, showcasing both acropetal and basipetal translocation within the plant system . -

Human Health Impact :

Research indicates that chronic exposure to aluminium compounds can lead to neurotoxic effects, particularly in vulnerable populations such as dialysis patients. Elevated serum aluminium levels have been associated with conditions like osteomalacia and encephalopathy . However, the exact relationship between dietary aluminium intake and neurodegenerative diseases remains debated.

Data Table: Biological Activity Summary

Properties

CAS No. |

29075-98-7 |

|---|---|

Molecular Formula |

Al4O21P6 |

Molecular Weight |

629.76 g/mol |

IUPAC Name |

tetraaluminum;phosphonato phosphate |

InChI |

InChI=1S/4Al.3H4O7P2/c;;;;3*1-8(2,3)7-9(4,5)6/h;;;;3*(H2,1,2,3)(H2,4,5,6)/q4*+3;;;/p-12 |

InChI Key |

XGFPOHQJFNFBKA-UHFFFAOYSA-B |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Al+3].[Al+3].[Al+3].[Al+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.